molecular formula C14H14Cl2O3 B7779253 cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid

cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid

Cat. No.: B7779253
M. Wt: 301.2 g/mol
InChI Key: KGVSNENHIDVPNE-VHSXEESVSA-N
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Description

cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C14H14Cl2O3 It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group that has two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or dicarboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated benzoyl group can form non-covalent interactions with target proteins, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • cis-2-(3,5-Dichlorobenzoyl)cyclohexanecarboxylic acid
  • cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid
  • cis-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid

Comparison: cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid is unique due to the presence of chlorine atoms at the 3 and 4 positions of the benzoyl ring. This substitution pattern can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs with different substituents, the dichlorobenzoyl derivative may exhibit distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-(3,4-dichlorobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVSNENHIDVPNE-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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